4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
The compound “4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a complex organic molecule that contains a quinazolinone core, which is a type of heterocyclic compound . The quinazolinone core is substituted with a 2-chlorobenzylthio group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the introduction of the 2-chlorobenzylthio group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the three-dimensional arrangement of the atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the thioether group might be susceptible to oxidation, and the quinazolinone core might undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure . These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Antimicrobial Activity
- Tetrahydroquinazoline derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds were tested against bacteria like S. aureus, E. coli, and P. aeruginosa, as well as fungi like Candida albicans, exhibiting good to moderate activity (Bhatt et al., 2015).
Synthesis and Characterization
- A study detailed the synthesis of certain quinazoline derivatives and their characterization by spectroscopic techniques. These compounds were explored for potential pharmaceutical applications (Saeed et al., 2014).
Anticonvulsant and Antimicrobial Activities
- New thioxoquinazolinone derivatives were synthesized and tested for their anticonvulsant and antimicrobial activities. Certain compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, and some displayed potent anticonvulsant activity (Rajasekaran et al., 2013).
Novel Synthesis Methods
- A novel method for preparing quinazolines was developed, demonstrating the versatility and potential of these compounds in various scientific fields (Eynde et al., 1993).
Anti-Bacterial and Anti-Fungal Evaluation
- Novel thio- and oxazepinoquinolines were synthesized and evaluated for their anti-bacterial and anti-fungal activities. Some compounds showed moderate to good activity, indicating their potential in medicinal chemistry (Hamidi et al., 2015).
Anticancer Applications
- Research on 4-anilinoquinazolines identified potent apoptosis inducers and identified anticancer candidates with high blood-brain barrier penetration, showcasing the potential of quinazoline derivatives in cancer therapy (Sirisoma et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYOFZPPJGESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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